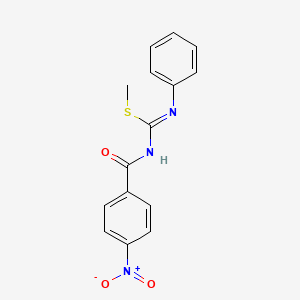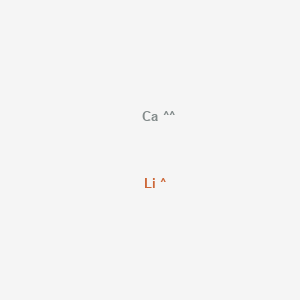![molecular formula C11H17IN2S2 B14456764 Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide CAS No. 68921-78-8](/img/structure/B14456764.png)
Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide is a complex organic compound belonging to the thiazolium family. Thiazolium compounds are known for their diverse biological activities and are often used in various scientific research applications. This particular compound is characterized by its unique structure, which includes a thiazolidine ring and a propenyl group, making it a subject of interest in both synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide typically involves the cyclization of thioamides. One common method includes the reaction of 4-methyl-2-propinylsulfanyl-1,3-thiazole with iodine in dichloromethane at room temperature or at cooling to 0°C . This reaction leads to the formation of the desired thiazolium iodide compound.
Industrial Production Methods
Industrial production of thiazolium compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiazolium compounds, including Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide, undergo various chemical reactions such as:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted thiazolium derivatives.
Scientific Research Applications
Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiazoline: A related compound with a similar thiazolidine ring structure but differing in the position of the double bond.
Thiazole: An analogue with two double bonds in the ring structure.
Thiazolidine: An analogue with no double bonds in the ring structure.
Oxazoline: An analogue with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazolidine ring and a propenyl group makes it particularly versatile in various chemical and biological applications.
Properties
CAS No. |
68921-78-8 |
|---|---|
Molecular Formula |
C11H17IN2S2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-methyl-2-[3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;iodide |
InChI |
InChI=1S/C11H17N2S2.HI/c1-12-6-8-14-10(12)4-3-5-11-13(2)7-9-15-11;/h3-5H,6-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GFUDPZJNWBVNSF-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCSC1=CC=CC2=[N+](CCS2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


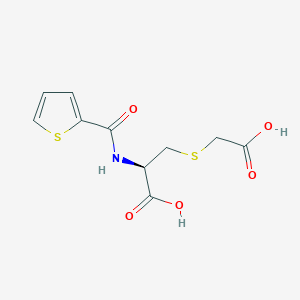


![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
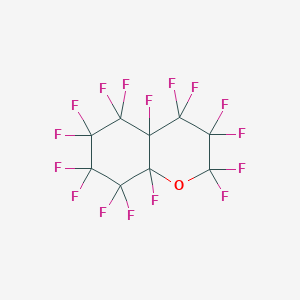

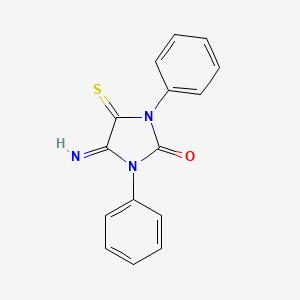
![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)

